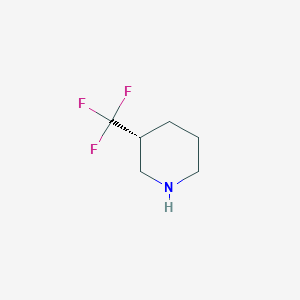
(3R)-3-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(trifluoromethyl)piperidine is a chiral compound characterized by the presence of a trifluoromethyl group attached to the third carbon of a piperidine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various biological targets, including cytochrome p450 enzymes .
Mode of Action
The mode of action of (3R)-3-(trifluoromethyl)piperidine involves a series of chemical reactions. The process begins with N–H bond activation, which involves an initial tightly coupled electron–proton pair, essentially of hydrogen atom transfer (HAT) character . Following this, the mechanism is dominated by the concerted electron proton transfer (CEPT) product formation .
Biochemical Pathways
The compound is involved in the piperidine drug metabolism pathway, mediated by the active species of cytochromes P450 . The N-centered radical intermediate undergoes electron tautomerism via rate-limiting homolytic C–C bond cleavage to form a ring-opened, carbon-centered radical imine intermediate . The following barrierless C–N bond formation concomitant with hydroxyl rebound from the Fe–OH moiety forms the ring-contracted pyrrolidine product .
Pharmacokinetics
It’s known that piperidine derivatives undergo metabolism by cytochrome p450 enzymes , which can impact their bioavailability.
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of (3R)-3-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst. This method allows for the generation of multiple stereogenic centers in a single operation, providing a convenient route to chiral poly-substituted piperidines with high enantiomeric excess . Another method involves radical trifluoromethylation, where the trifluoromethyl group is introduced into the piperidine ring through radical intermediates .
Chemical Reactions Analysis
(3R)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrogenation: Enantioselective hydrogenation of pyridinium hydrochlorides is a key reaction for synthesizing this compound.
Scientific Research Applications
(3R)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Comparison with Similar Compounds
(3R)-3-(trifluoromethyl)piperidine can be compared with other trifluoromethyl-substituted piperidines and related compounds. Similar compounds include:
®-2-(trifluoromethyl)piperidine: Another chiral piperidine with a trifluoromethyl group at a different position.
Trifluoromethylated heterocyclic compounds: These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their properties and applications
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)
![4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2376246.png)

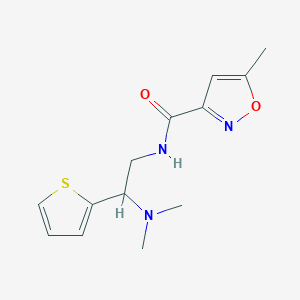
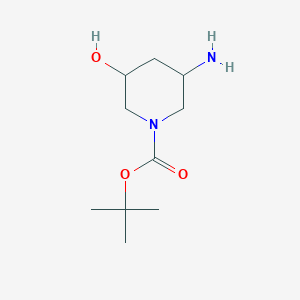
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/new.no-structure.jpg)
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)
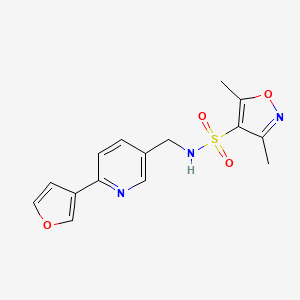
![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
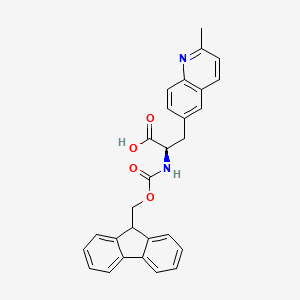

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)

